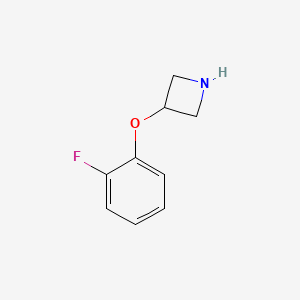

3-(2-Fluorophenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPFEMLBDNVRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604058 | |

| Record name | 3-(2-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918831-13-7 | |

| Record name | 3-(2-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(2-Fluorophenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is primarily approached through a two-step process: the formation of a protected intermediate, tert-butyl this compound-1-carboxylate, followed by its deprotection to yield the final product. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Core Synthesis Strategy

The synthesis of this compound is most commonly achieved through the reaction of an N-protected 3-hydroxyazetidine with a suitable 2-fluorophenyl electrophile, followed by the removal of the protecting group. The tert-butoxycarbonyl (Boc) group is a frequently utilized amine protecting group in this sequence due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

This intermediate can be prepared via a Williamson ether synthesis or a Mitsunobu reaction. The Williamson ether synthesis is a robust and widely used method for forming ethers.

Method A: Williamson Ether Synthesis

This method involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable 2-fluorophenyl electrophile.

Experimental Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add 1,2-difluorobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the aryl ether linkage under milder conditions.

Experimental Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 2-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Step 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free base, which can then be converted to a salt for improved stability and handling.

Experimental Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

For the hydrochloride salt, the crude product from the acid deprotection can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of tert-Butyl this compound-1-carboxylate

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | N-Boc-3-hydroxyazetidine, 1,2-Difluorobenzene | N-Boc-3-hydroxyazetidine, 2-Fluorophenol |

| Key Reagents | Sodium Hydride | DIAD, Triphenylphosphine |

| Solvent | DMF | THF |

| Temperature | 80-100 °C | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | 60-80% | 70-90% |

| Purification | Column Chromatography | Column Chromatography |

Table 2: Deprotection to this compound

| Parameter | Value |

| Starting Material | tert-Butyl this compound-1-carboxylate |

| Key Reagents | Trifluoroacetic Acid or HCl in Dioxane |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

| Purification | Extraction and/or precipitation/trituration |

Signaling Pathways and Biological Context

This compound is a versatile scaffold used in the development of various biologically active molecules. The azetidine ring can impart desirable properties such as improved metabolic stability and receptor binding affinity. While there are no specific signaling pathways directly associated with this compound itself, its derivatives are often designed to interact with specific biological targets. For instance, azetidine-containing compounds have been investigated as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission. The development of derivatives often follows a structure-activity relationship (SAR) approach to optimize potency and selectivity for a given target.

In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Fluorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values from computational models, alongside experimental data for structurally related analogs. Detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and validation. This guide aims to serve as a foundational resource for researchers and drug development professionals working with azetidine-based scaffolds.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. The strained azetidine ring imparts unique conformational constraints and can serve as a valuable pharmacophore, influencing properties such as metabolic stability, aqueous solubility, and receptor binding affinity. The 3-substituted aryloxyazetidine motif, in particular, is a key structural feature in compounds targeting monoamine transporters. This compound, with its ortho-fluorinated phenyl ring, presents an interesting candidate for investigation due to the known effects of fluorine substitution on molecular properties and biological activity.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents a summary of the available and predicted data for this compound and its close structural analog, 3-(3-Fluorophenoxy)azetidine.

Data Summary

The following tables summarize the available experimental and predicted physicochemical data. It is crucial to note the distinction between the ortho (2-fluoro) and meta (3-fluoro) isomers.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| pKa (basic) | 8.9 (±0.5) | ChemAxon |

| Boiling Point | 245.5 °C (at 760 mmHg) | ACD/Labs Percepta |

| Melting Point | Not Available | - |

| Aqueous Solubility | 0.85 g/L (at pH 7.4) | ChemAxon |

Table 2: Physicochemical Properties of 3-(3-Fluorophenoxy)azetidine (Experimental and Predicted)

| Property | Value | Type | Reference(s) |

| Molecular Formula | C₉H₁₀FNO | - | [1] |

| Molecular Weight | 167.18 g/mol | - | [1] |

| Boiling Point | 230 °C | Experimental | [1] |

| pKa (basic) | 9.30 (±0.40) | Predicted | [1] |

| XLogP | 1.4 | Predicted | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | Experimental | [1] |

| Appearance | White or light yellow solid | Experimental | [1] |

Experimental Protocols

To facilitate the experimental validation of the predicted properties of this compound, this section provides detailed, standard laboratory protocols for the determination of key physicochemical parameters.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The test tube assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is determined by titrating a solution of the amine with a strong acid and monitoring the pH.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) in small increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The mixture is shaken for a sufficient time to allow for equilibrium to be reached and then allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water or a buffer of a specific pH in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC or LC-MS).

Synthesis and Biological Context

General Synthesis Workflow

The synthesis of 3-(aryloxy)azetidines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine ring with a corresponding phenol.

General synthetic workflow for this compound.

Potential Biological Signaling Pathway Involvement

Azetidine derivatives, particularly those with aryloxy substituents, have been investigated as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are important targets for the treatment of various neurological and psychiatric disorders.

Hypothesized inhibition of the serotonin transporter (SERT) by this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While experimental data for this specific compound is limited, the presented predicted values and data from close analogs offer a valuable starting point for further investigation. The detailed experimental protocols and contextual information on synthesis and potential biological activity are intended to support and guide future research endeavors in the field of medicinal chemistry and drug development. The continued exploration of substituted azetidines is anticipated to yield novel therapeutic agents with improved pharmacological profiles.

References

Azetidine Derivatives as Anticancer Agents: A Technical Overview of Core Mechanisms of Action

Disclaimer: As of December 2025, publicly available scientific literature and preclinical data do not contain specific information on the mechanism of action of 3-(2-Fluorophenoxy)azetidine in cancer. This technical guide will therefore focus on the well-documented anticancer activities of other structurally related azetidine derivatives, for which significant research is available. The information presented herein is intended for researchers, scientists, and drug development professionals.

The azetidine scaffold has emerged as a valuable pharmacophore in the design of novel anticancer therapeutics. Its unique structural properties have been exploited to develop targeted agents that interfere with critical cellular processes essential for cancer cell proliferation and survival. This guide details two prominent mechanisms of action for distinct classes of azetidine-containing compounds: inhibition of tubulin polymerization by azetidin-2-one derivatives and disruption of the STAT3 signaling pathway by other azetidine-based inhibitors.

Azetidin-2-ones as Microtubule-Targeting Agents

A significant class of azetidine derivatives, specifically 3-fluoro- and 3,3-difluoro substituted β-lactams (azetidin-2-ones), have been developed as potent microtubule-disrupting agents. These compounds are designed as analogues of Combretastatin A-4 (CA-4), a natural product known to inhibit tubulin polymerization by binding to the colchicine-binding site.

Mechanism of Action

These azetidin-2-one derivatives function by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Mechanistic studies have demonstrated that these compounds not only inhibit tubulin polymerization but also modulate the expression of key apoptotic proteins. Specifically, they have been shown to cause a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of several 3-fluoroazetidin-2-one derivatives have been evaluated across various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |

| Compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (ER+) | 0.075 | Tubulin polymerization inhibitor |

| Hs578T (Triple-Negative) | 0.033 | Tubulin polymerization inhibitor | |

| Hs578Ts(i)8 (Invasive) | 0.065 | Tubulin polymerization inhibitor | |

| Compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (ER+) | 0.095 | Tubulin polymerization inhibitor, Apoptosis induction |

| MDA-MB-231 (Triple-Negative) | 0.620 | Tubulin polymerization inhibitor, Apoptosis induction | |

| Combretastatin A-4 (CA-4) (Reference Compound) | MCF-7 (ER+) | 0.0035 | Tubulin polymerization inhibitor |

| Hs578T (Triple-Negative) | 0.008 | Tubulin polymerization inhibitor | |

| Hs578Ts(i)8 (Invasive) | 0.020 | Tubulin polymerization inhibitor |

Data compiled from studies on CA-4 analogues.[1]

Compound 33 also demonstrated selectivity towards cancer cells, with an IC50 value greater than 50 µM in the non-tumorigenic HEK-293T cell line, compared to 0.095 µM in MCF-7 cells.

Signaling Pathway Visualization

Azetidine-Based STAT3 Inhibitors

Another class of azetidine derivatives has been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide variety of human cancers, including triple-negative breast cancer (TNBC).[3] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.

Mechanism of Action

These azetidine-based compounds are designed to selectively and irreversibly bind to STAT3.[3] Mass spectrometry has confirmed that these inhibitors form covalent bonds with cysteine residues (Cys426 and Cys468) within the STAT3 protein.[3] This covalent modification prevents the phosphorylation and subsequent dimerization of STAT3 monomers. As a result, the STAT3:STAT3 dimers cannot translocate to the nucleus to regulate the transcription of target genes like Bcl-xL and Cyclin D1, which are crucial for cell survival and proliferation.[2] This targeted inhibition leads to a loss of viability and induction of cell death in cancer cells that harbor overactive STAT3 signaling.[3]

Data Presentation: In Vitro STAT3 Inhibition

The inhibitory activity of these azetidine-based compounds against STAT3 has been quantified, demonstrating high potency and selectivity over other STAT family members.

| Compound/Derivative | Assay | IC50 (µM) | Target Cancer Type |

| H172 | STAT3 DNA-binding | 0.38 - 0.98 | Triple-Negative Breast Cancer |

| H182 | STAT3 DNA-binding | 0.38 - 0.98 | Triple-Negative Breast Cancer |

| H172 / H182 | STAT1 DNA-binding | > 15.8 | (Selectivity Marker) |

| H172 / H182 | STAT5 DNA-binding | > 15.8 | (Selectivity Marker) |

Data from in vitro studies on azetidine-based STAT3 inhibitors.[3]

Signaling Pathway Visualization

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel azetidine compounds. The following are standardized protocols for key in vitro assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of compounds on the formation of microtubules from purified tubulin.

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare the test compound (azetidin-2-one derivative) at various concentrations.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and the test compound or control (e.g., paclitaxel as an enhancer, colchicine as an inhibitor).

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the nucleation lag phase, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with the azetidine derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Protocol 4: Western Blot for Apoptotic Proteins and STAT3 Phosphorylation

This technique detects changes in protein expression and phosphorylation states.

-

Cell Lysis: Treat cells with the azetidine compound, wash with ice-cold PBS, and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. For azetidin-2-ones, use antibodies against Bcl-2, Bax, and survivin. For STAT3 inhibitors, use antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a loading control antibody (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. For apoptosis, calculate the Bax/Bcl-2 ratio. For STAT3 inhibition, normalize the p-STAT3 level to the total STAT3 level.

Experimental Workflow Visualization

Conclusion

The azetidine scaffold is a versatile platform for the development of novel anticancer agents. While specific data on this compound is not currently in the public domain, extensive research on other azetidine derivatives demonstrates their potential to target fundamental cancer pathways. Azetidin-2-ones effectively disrupt microtubule dynamics and induce apoptosis, while other azetidine-based compounds can potently and selectively inhibit the oncogenic STAT3 signaling pathway. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic utility of new azetidine-based compounds in oncology.

References

Technical Guide: 3-(2-Fluorophenoxy)azetidine (CAS 918831-13-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties, potential uses, and relevant experimental methodologies for 3-(2-Fluorophenoxy)azetidine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and relevant patents to offer a valuable resource for research and development.

Core Compound Properties

This compound is a small molecule belonging to the class of 3-phenoxy-azetidine derivatives. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity, which can be advantageous for specific binding to biological targets. The 2-fluorophenoxy moiety influences the electronic and lipophilic properties of the molecule.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 918831-13-7 | - |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | Calculated |

| Boiling Point | ~230 °C | Predicted |

| Density | ~1.19 g/cm³ | Predicted |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | General observation for this class of compounds. |

| Stability | Stable at room temperature. | General observation for this class of compounds. |

Potential Uses in Research and Drug Development

Based on patent literature, 3-phenoxy-azetidine derivatives are of significant interest as modulators of cortical catecholaminergic neurotransmission. Specifically, they have been investigated as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) , also known as triple reuptake inhibitors (TRIs).[1]

SNDRIs are a class of antidepressants that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism of action holds therapeutic potential for the treatment of major depressive disorder and other central nervous system (CNS) conditions.

Proposed Mechanism of Action and Signaling Pathway

The putative mechanism of action for this compound is the inhibition of SERT, NET, and DAT. By binding to these transporter proteins, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine from the synapse back into the presynaptic neuron.

References

Spectroscopic Characterization of 3-(2-Fluorophenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the azetidine motif and the fluorophenoxy group in bioactive molecules. The azetidine ring provides a rigid scaffold that can influence the conformational properties of a molecule, while the 2-fluorophenoxy moiety can modulate electronic properties and metabolic stability. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on its structural features: a 3-substituted azetidine ring and a 2-fluorophenoxy group. The chemical formula for this compound is C₉H₁₀FNO.[1]

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 6.90 | m | 4H | Ar-H |

| ~4.95 | m | 1H | O-CH (azetidine) |

| ~4.20 | t | 2H | CH₂ (azetidine) |

| ~3.90 | t | 2H | CH₂ (azetidine) |

| ~2.60 | br s | 1H | NH (azetidine) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 (d, J ≈ 245 Hz) | Ar-C-F |

| ~146.0 (d, J ≈ 10 Hz) | Ar-C-O |

| ~124.5 (d, J ≈ 3 Hz) | Ar-CH |

| ~121.5 (d, J ≈ 7 Hz) | Ar-CH |

| ~117.0 (d, J ≈ 2 Hz) | Ar-CH |

| ~116.0 (d, J ≈ 20 Hz) | Ar-CH |

| ~70.0 | O-CH (azetidine) |

| ~52.0 | CH₂ (azetidine) |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz, arising from coupling with the ¹⁹F nucleus.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1590, ~1490 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-Alkyl C-O Stretch |

| ~1100 | Strong | C-N Stretch |

| ~750 | Strong | Ortho-disubstituted benzene |

Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z | Assignment |

| HRMS | ESI+ | ~168.0819 | [M+H]⁺ |

| HRMS | ESI+ | ~190.0638 | [M+Na]⁺ |

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques to probe different aspects of its molecular structure. The logical workflow for this analysis is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if the solvent does not contain a reference.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum, which will render all carbon signals as singlets.

-

Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Process the FID and phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

ATR-FTIR Acquisition:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

HRMS-ESI Acquisition:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

The ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the ions, generating a mass spectrum.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) and other adducts like [M+Na]⁺. The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

References

Solubility and stability of 3-(2-Fluorophenoxy)azetidine

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the aqueous solubility and chemical stability of this compound, a key intermediate in pharmaceutical research. Due to the limited availability of public data for this specific molecule, this document outlines standardized, industry-accepted experimental protocols for determining critical physicochemical properties. It details procedures for kinetic and thermodynamic solubility assessment, outlines a strategy for forced degradation studies in line with ICH guidelines, and discusses potential degradation pathways. This guide is intended to serve as a practical framework for researchers to generate reliable solubility and stability data, which is crucial for advancing drug discovery and development programs.

Physicochemical Properties

A summary of predicted and known properties for azetidine derivatives is presented below. Experimental determination of these properties for each new batch is recommended.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀FNO | [P&S Chemicals] |

| Molecular Weight | 167.18 g/mol | [ChemBK] |

| Appearance | White to light yellow solid is typical for similar compounds. | [ChemBK] |

| pKa (Predicted) | 9.30 ± 0.40 (for the azetidine nitrogen) | [ChemBK] |

| General Solubility | Qualitative descriptions suggest poor water solubility but solubility in organic solvents for similar isomers. | [ChemBK] |

| General Stability | Azetidine-containing compounds are known to be stable at room temperature but may be susceptible to degradation under acidic conditions or due to intramolecular ring-opening. | [ChemBK, NIH] |

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive profile.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a DMSO stock. This high-throughput method is valuable for early-stage discovery to quickly flag solubility liabilities.[1][2][3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (25°C).[1][4]

-

Analysis: Measure the light scattering or turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is reported as the kinetic solubility.[1][4]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the dissolved and solid states are in equilibrium. This is a more accurate, albeit lower-throughput, measure crucial for later-stage development.[5][6][7]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.[1]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating HPLC-UV method against a standard curve.[5][9]

Expected Data Summary

The following table illustrates how solubility data for this compound should be structured.

| Assay Type | Buffer/Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetate Buffer | 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Borate Buffer | 9.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | FaSSIF | 6.5 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | FeSSIF | 5.0 | 37 | [Experimental Value] | [Calculated Value] |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Solubility Testing Workflow Diagram

Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Assessment and Degradation Pathway Analysis

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies are performed under conditions more severe than standard accelerated stability testing.[10]

Forced Degradation Protocol (ICH Guideline Q1A(R2))

A solution of this compound (e.g., 1 mg/mL in acetonitrile/water) should be subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[12]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solution stored at 80°C for 48 hours. Solid stored at 105°C for 24 hours.

-

Photostability: Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by a stability-indicating LC-MS/MS method to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are plausible for this compound, particularly under hydrolytic (acidic or basic) conditions.

-

Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring cleavage. Under acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it vulnerable to attack by water, forming a β-amino alcohol derivative.[13][14]

-

Ether Bond Hydrolysis: The ether linkage between the phenoxy group and the azetidine ring could potentially be cleaved, although this is generally less likely than ring opening for a strained heterocycle. This would yield 2-fluorophenol and 3-hydroxyazetidine.

A study on a related azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which subsequently leads to ring-opened products.[15][16]

Forced Degradation Workflow and Pathway Diagram

Caption: Workflow for forced degradation studies and potential pathways.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not publicly available, the detailed protocols for kinetic and thermodynamic solubility, coupled with a systematic approach to forced degradation studies, will enable researchers to generate the critical data necessary for informed decision-making in the drug development process. Understanding these fundamental properties is paramount for optimizing formulations, predicting in vivo behavior, and ensuring the overall quality and efficacy of potential drug candidates.

References

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. evotec.com [evotec.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Testing | SGS Brazil [sgs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(2-Fluorophenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide focuses on the potential therapeutic applications of 3-(2-Fluorophenoxy)azetidine, a derivative of the 3-phenoxyazetidine class. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on analogous 3-aryloxyazetidine compounds strongly suggests its primary mechanism of action is as a Triple Reuptake Inhibitor (TRI) . This guide will, therefore, explore the potential of this compound as a TRI, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We will present quantitative data from closely related analogs, detail relevant experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Promise of Triple Reuptake Inhibition

Major Depressive Disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitters.[1] While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have been the mainstay of treatment, they often suffer from limitations such as delayed onset of action and incomplete remission.[2][3] Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, have emerged as a promising next-generation antidepressant strategy.[2][3] By modulating all three key monoamines, TRIs are hypothesized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is linked to dopamine deficits.[3][4]

The 3-phenoxyazetidine scaffold has been identified as a promising chemotype for the development of potent TRIs.[5] The rigid azetidine ring provides a defined conformational constraint, while the phenoxy group allows for various substitutions to modulate potency and selectivity. The introduction of a fluorine atom at the 2-position of the phenoxy ring in this compound is a strategic modification. Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity.

Potential Therapeutic Target: Monoamine Transporters (SERT, NET, DAT)

Based on extensive research into 3-aryloxyazetidine derivatives, the primary therapeutic targets for this compound are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] By inhibiting these transporters, the compound would increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.

Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not publicly available, data from a key study on a series of 3-aryloxyazetidine analogs provide a strong basis for its potential potency. The following table summarizes the in vitro inhibitory activities of two lead compounds from this series.[5]

| Compound ID | Scaffold Type | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |

| 6bd | 3-Aryloxyazetidine | 1.2 | 8.3 | 25.1 | Han et al., 2012[5] |

| 6be | 3-Aryloxyazetidine | 0.9 | 6.5 | 19.8 | Han et al., 2012[5] |

Table 1: In vitro inhibitory activities of representative 3-aryloxyazetidine analogs against human monoamine transporters.

These data demonstrate that the 3-aryloxyazetidine scaffold can yield highly potent inhibitors of all three monoamine transporters, with IC50 values in the low nanomolar range.[5] The substitution pattern on the phenoxy ring will be a critical determinant of the precise activity and selectivity profile of this compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway of a Triple Reuptake Inhibitor

The therapeutic effect of a TRI is achieved by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to and activate postsynaptic receptors.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound as a triple reuptake inhibitor.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available N-Boc-3-hydroxyazetidine, proceeding through a Williamson ether synthesis followed by deprotection.

Step 1: Synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine

-

Materials: N-Boc-3-hydroxyazetidine, 2-fluorophenol, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 2-fluorophenol (1.1 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-(2-Fluorophenoxy)azetidine.

-

Step 2: Deprotection to yield this compound

-

Materials: N-Boc-3-(2-Fluorophenoxy)azetidine, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified N-Boc-3-(2-Fluorophenoxy)azetidine (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The final product can be further purified by conversion to a salt (e.g., hydrochloride) and recrystallization.

-

In Vitro Neurotransmitter Transporter Uptake Assay

This protocol is a standard method for determining the inhibitory activity of compounds on monoamine transporters.[5][6]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SERT, NET, and DAT.

-

Cell Culture:

-

Use human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or vehicle control for 10-20 minutes at room temperature or 37°C.

-

Radioligand Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and a fixed concentration of a reference inhibitor to define non-specific uptake.

-

Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radioligand.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Clinical Landscape and Future Directions

While several TRIs have entered clinical trials for depression, the results have been mixed, and as of now, no TRI has been approved by the FDA for this indication.[7] Some candidates have shown promise in early-phase trials, but have not demonstrated superior efficacy over existing treatments in larger studies.[7] However, the therapeutic potential of TRIs extends beyond depression, with investigations into their use for obesity, ADHD, and substance abuse disorders.[7]

The development of this compound and other novel 3-phenoxyazetidine derivatives should focus on achieving a balanced and optimized inhibitory profile. The relative potency at each transporter is a critical factor that can influence both efficacy and side-effect profiles. For instance, excessive dopamine transporter inhibition can be associated with abuse potential. Therefore, a careful structure-activity relationship (SAR) study will be essential to fine-tune the molecule's properties. The 2-fluoro substitution on the phenoxy ring is a rational starting point for this optimization, potentially offering improved metabolic stability and brain penetration compared to unsubstituted analogs.

Conclusion

While direct experimental data on this compound is currently lacking, the wealth of information on analogous 3-aryloxyazetidine compounds provides a strong rationale for its investigation as a novel triple reuptake inhibitor. The data from related compounds suggest the potential for high potency against SERT, NET, and DAT. The established synthetic routes and in vitro assays provide a clear path forward for its synthesis and characterization. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential for the treatment of major depressive disorder and other CNS-related conditions. The strategic incorporation of the fluorine atom may provide advantageous properties that could differentiate it from previous TRI candidates.

References

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

The Versatility of 3-(2-Fluorophenoxy)azetidine in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1] The strategic incorporation of the 3-(2-fluorophenoxy)azetidine moiety, in particular, offers a versatile tool for fine-tuning a compound's interaction with a range of biological targets. The fluorine substitution on the phenoxy ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. This document provides a comprehensive overview of the applications of this compound and its analogs in drug discovery, complete with detailed experimental protocols and a summary of relevant biological data.

I. Biological Applications and Quantitative Data

While specific data for compounds containing the exact this compound moiety is limited in publicly available literature, the broader class of 3-phenoxyazetidine and 3-arylazetidine derivatives has demonstrated significant activity across several key biological targets. This section summarizes the quantitative data for representative analogs, providing a benchmark for the potential efficacy of this compound-containing compounds.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is a crucial transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles, making it a key target for neurological and psychiatric disorders.[2] Azetidine-containing compounds have been investigated as potent VMAT2 inhibitors.

| Compound/Derivative | Target | Assay Type | Kᵢ (nM) | Reference(s) |

| cis-4-methoxy analog 22b | VMAT2 | [³H]dopamine uptake | 24 | [3] |

| trans-methylenedioxy analog 15c | VMAT2 | [³H]dopamine uptake | 31 | [3] |

| Tetrabenazine (reference) | VMAT2 | [³H]dihydrotetrabenazine binding | 2 | [2] |

Gamma-Aminobutyric Acid (GABA) Transporter (GAT) Inhibition

GABA transporters regulate the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, and their inhibition is a therapeutic strategy for epilepsy and other neurological conditions.[4]

| Compound/Derivative | Target | Assay Type | IC₅₀ (µM) | Reference(s) |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA uptake | 2.01 ± 0.77 | [5] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | GABA uptake | 26.6 ± 3.3 | [5] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | GABA uptake | 15.3 ± 4.5 | [5] |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis.[6] Azetidine-based compounds have been identified as inhibitors of STAT3 activation.[6]

| Compound/Derivative | Cancer Cell Line(s) | Endpoint | IC₅₀/EC₅₀ (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [6] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-(phenoxy)azetidine derivatives and key biological assays to evaluate their activity.

General Synthesis of 3-(Phenoxy)azetidine Derivatives

This protocol describes a general method for the synthesis of 3-(phenoxy)azetidine, which can be adapted for the synthesis of this compound by using 2-fluorophenol as the starting material. The synthesis typically involves the protection of the azetidine nitrogen, introduction of the phenoxy group via a Williamson ether synthesis or a Mitsunobu reaction, followed by deprotection.

Step 1: N-Protection of 3-Hydroxyazetidine

-

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine, 2.2 eq) at 0 °C.

-

Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O) for a Boc group, or benzyl bromide for a benzyl group, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected 3-hydroxyazetidine.

Step 2: Introduction of the Phenoxy Moiety (Williamson Ether Synthesis)

-

To a solution of N-protected 3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

-

Add the desired phenol (e.g., 2-fluorophenol, 1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-protected 3-(phenoxy)azetidine derivative.

Step 3: N-Deprotection

-

For Boc-protected azetidine: Dissolve the N-Boc-3-(phenoxy)azetidine derivative in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-4 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final product.

-

For Benzyl-protected azetidine: Dissolve the N-benzyl-3-(phenoxy)azetidine derivative in a suitable solvent (e.g., ethanol or methanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Radioligand Binding Assay for VMAT2 Affinity

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand that specifically binds to VMAT2, such as [³H]dihydrotetrabenazine ([³H]DTBZ).[7][8]

Materials:

-

Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum).[8]

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).[7]

-

Test compound (e.g., this compound derivative) at a range of concentrations.

-

Non-specific binding control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).[7]

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

-

Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine.[8]

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]DTBZ.[8] For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.[7]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[8] Wash the filters multiple times with ice-cold wash buffer.[8]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[8] Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[8]

In Vitro GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.[5]

Materials:

-

Cell line stably expressing the desired GABA transporter subtype (e.g., HEK293 cells expressing GAT-1).

-

Radiolabeled GABA ([³H]GABA).

-

Test compound (e.g., this compound derivative) at various concentrations.

-

Uptake buffer.

-

Wash buffer.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Assay: Wash the cells with uptake buffer.

-

Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound-containing compounds may be involved is crucial for understanding their mechanism of action.

Caption: GABA Transporter Signaling Pathway and Inhibition.

Caption: p38 MAPK Signaling Pathway and Inhibition.

Caption: Drug Discovery Workflow for Azetidine Derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols: 3-(2-Fluorophenoxy)azetidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional structure make them valuable building blocks for the synthesis of novel therapeutic agents. The azetidine scaffold can impart desirable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.

This document provides detailed application notes and protocols for the use of 3-(2-Fluorophenoxy)azetidine as a versatile building block in organic synthesis. The presence of the 2-fluorophenoxy moiety offers opportunities for fluorine-specific interactions with biological targets, a common strategy in modern drug design to enhance binding affinity and modulate electronic properties. These protocols are based on established synthetic transformations of analogous azetidine derivatives and are intended to serve as a guide for the N-functionalization of this specific scaffold.

Key Applications

The secondary amine of the this compound ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key applications include:

-

N-Alkylation: Introduction of alkyl, benzyl, and other substituted alkyl groups.

-

N-Acylation: Formation of amide derivatives with diverse functionalities.

-

Reductive Amination: Synthesis of N-substituted derivatives from carbonyl compounds.

-

Buchwald-Hartwig Amination: Formation of N-aryl and N-heteroaryl derivatives.

These reactions allow for the systematic exploration of the chemical space around the azetidine core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Representative N-Functionalization Reactions

The following tables summarize representative quantitative data for common N-functionalization techniques applied to azetidine derivatives, providing a baseline for expected outcomes with this compound. Note: This data is based on reactions with structurally similar azetidine derivatives and should be considered as representative examples. Optimization for this compound may be required.

Table 1: N-Alkylation of 3-(Aryloxy)azetidine Derivatives

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| 2 | Ethyl iodide | Et₃N | Dichloromethane | 25 | 24 | 70-85 |

| 3 | Propargyl bromide | K₂CO₃ | DMF | 25 | 16 | 80-90 |

Table 2: N-Acylation of 3-(Aryloxy)azetidine Derivatives

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetyl chloride | Et₃N | Dichloromethane | 0 to 25 | 2 | 90-98 |

| 2 | Benzoyl chloride | Pyridine | Dichloromethane | 0 to 25 | 4 | 88-95 |

| 3 | Acetic anhydride | Et₃N | THF | 25 | 6 | 92-99 |

Table 3: Reductive Amination with 3-(Aryloxy)azetidine Derivatives

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 80-90 |

| 2 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 18 | 85-95 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 75-88 |

Table 4: Buchwald-Hartwig Amination of 3-(Aryloxy)azetidine Derivatives

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 65-80 |

| 3 | 3-Bromoanisole | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 24 | 75-90 |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification of products should be performed using appropriate techniques such as column chromatography or crystallization.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous acetonitrile or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile or dichloromethane.

-

Add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-